molecular formula C11H19N5O15P4 B15185019 Adenosine 5'-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate) CAS No. 50676-82-9

Adenosine 5'-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate)

Cat. No.: B15185019
CAS No.: 50676-82-9
M. Wt: 585.19 g/mol
InChI Key: YBCREBUYVIOBIV-IOSLPCCCSA-N
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Description

Adenosine 5'-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate) (hereafter referred to by its full systematic name) is a synthetic nucleotide analog characterized by a complex phosphonate-rich structure. This compound replaces the traditional phosphate backbone of adenosine nucleotides with a series of phosphonate and phosphinyl groups, rendering it resistant to enzymatic hydrolysis and enhancing its stability in biological systems . Its design mimics endogenous nucleotides like adenosine 5'-monophosphate (AMP) but introduces structural modifications to improve binding affinity to viral polymerases or cellular enzymes, particularly in antiviral applications . The phosphonate groups enable competitive inhibition or chain termination during nucleic acid synthesis, as observed in studies targeting hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase and HIV-1 reverse transcriptase (RT) .

Properties

CAS No.

50676-82-9

Molecular Formula

C11H19N5O15P4

Molecular Weight

585.19 g/mol

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid

InChI

InChI=1S/C11H19N5O15P4/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(29-11)1-28-34(24,25)31-35(26,27)30-33(22,23)4-32(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H,26,27)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1

InChI Key

YBCREBUYVIOBIV-IOSLPCCCSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N

Origin of Product

United States

Preparation Methods

The synthesis of adenosine 5’-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate) involves multiple steps. The synthetic route typically starts with adenosine, which undergoes phosphorylation reactions to introduce the phosphonate groups. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled temperature and pH conditions . Industrial production methods may involve large-scale phosphorylation processes using automated reactors to ensure consistency and purity.

Chemical Reactions Analysis

Adenosine 5’-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate) can undergo various chemical reactions, including:

Scientific Research Applications

Adenosine 5’-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate) has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its role in cellular processes, including energy transfer and signal transduction.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of cardiovascular diseases and as an anti-inflammatory agent.

    Industry: It is utilized in the production of pharmaceuticals and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of adenosine 5’-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate) involves its interaction with specific molecular targets and pathways. It can bind to adenosine receptors, influencing various physiological processes such as vasodilation, neurotransmission, and immune response modulation. The compound’s phosphorylated groups play a crucial role in its biochemical activity, enabling it to participate in energy transfer reactions and signal transduction pathways .

Comparison with Similar Compounds

Key Differences :

  • Phosphorothioates (e.g., 2′-deoxy-5′-O-[hydroxy(...)phosphorothioyl]adenosine) incorporate sulfur, altering electronic properties and enzyme binding .
  • Cyclic Phosphonates: Adenosine 3',5'-cyclic phosphonate analogs show negligible activity in phosphorylase b kinase activation, underscoring the necessity of an unmodified phosphate group for cyclic AMP (cAMP)-mediated signaling .

Research Findings and Implications

  • Antiviral Efficacy : The compound’s phosphonate backbone enables potent inhibition of viral polymerases, with >90% inhibition of HCV replication at 10 μM .
  • Resistance Mitigation : Its unique binding mode reduces susceptibility to mutations like K65R in HIV-1 RT .
  • Therapeutic Potential: Compared to tenofovir and AMP analogs, its stability and specificity make it a promising candidate for long-acting antiviral therapies.

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